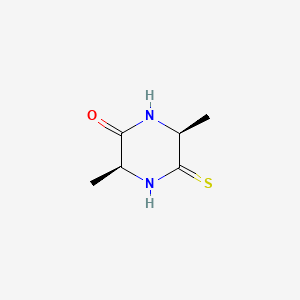

(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one

Description

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

(3S,6S)-3,6-dimethyl-5-sulfanylidenepiperazin-2-one |

InChI |

InChI=1S/C6H10N2OS/c1-3-5(9)7-4(2)6(10)8-3/h3-4H,1-2H3,(H,7,9)(H,8,10)/t3-,4-/m0/s1 |

InChI Key |

NOUOIFSTSXWJDF-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=S)N1)C |

Canonical SMILES |

CC1C(=O)NC(C(=S)N1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Dipeptide Precursors with Sulfur Incorporation

A common approach to synthesize thioxopiperazinones is the cyclization of dipeptides or their derivatives containing methyl substituents at the alpha carbons, followed by sulfurization at the carbonyl position 5. This can be achieved by:

- Starting from enantiopure L-alanine derivatives to introduce the 3S and 6S methyl stereocenters.

- Formation of the diketopiperazine ring via intramolecular cyclization under dehydrating conditions (e.g., reflux in toluene with catalytic base).

- Subsequent sulfurization of the carbonyl group at position 5 using reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10) to convert the oxygen to sulfur, yielding the 5-thioxo functionality.

This method ensures high stereochemical fidelity and allows for good yields and purity.

Direct One-Pot Synthesis via Condensation and Sulfurization

An alternative method involves a one-pot reaction where amino acid esters or amides are condensed with thiourea or other sulfur donors in the presence of acid catalysts and metal salts (e.g., zinc chloride). For example, a reaction mixture of ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, thiourea, and zinc chloride fused at moderate temperatures can yield thioxo-substituted heterocycles with high yields and purity, as demonstrated in related thioxopiperazine analogues.

Though this example is for a related pyrimidine-thioxo compound, the methodology can be adapted for piperazin-2-one systems by selecting appropriate precursors.

Industrial and Patent-Reported Methods

Patent literature (US5817751A) describes methods for synthesizing diketopiperazine and related derivatives, including sulfur-containing analogues, by cyclizing amino acid derivatives under controlled conditions. These methods emphasize:

- Using amino acid derivatives with protecting groups to control regioselectivity.

- Employing dehydrating agents or catalysts to facilitate cyclization.

- Post-cyclization functional group transformations to introduce sulfur atoms.

Such methods provide scalable routes with potential for industrial application.

Reaction Conditions and Parameters

The key reaction parameters influencing the synthesis include:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Enantiopure amino acid derivatives (e.g., L-alanine) | Ensure stereochemical control |

| Cyclization solvent | Toluene, acetonitrile, or refluxing organic solvents | High boiling point solvents favor cyclization |

| Catalysts/base | Triethylamine, zinc chloride, or acidic catalysts | Catalysts influence reaction rate and selectivity |

| Temperature | 80–110 °C | Moderate heating promotes cyclization |

| Sulfurization reagent | Lawesson's reagent, phosphorus pentasulfide (P4S10) | Converts carbonyl to thioxo group |

| Reaction time | 4–24 hours | Dependent on method and scale |

| Purification | Recrystallization, chromatography | Achieves high purity and enantiomeric excess |

Analytical Characterization

To confirm the structure and purity of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one, the following analytical techniques are essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR to verify ring formation, substitution pattern, and stereochemistry. Diastereotopic proton signals at position 5 confirm ring rigidity and thioxo substitution.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with thioxopiperazinone structure.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and enantiomeric excess, critical for stereochemical integrity.

- Melting Point Determination: Provides physical property data for compound identification.

- Infrared (IR) Spectroscopy: Detects characteristic thioxo (C=S) stretching vibrations distinguishing it from oxo analogues.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Cyclization of amino acid derivatives + sulfurization | High stereochemical control; well-established | Multi-step; requires sulfurization reagents | 75–85 | ≥95 | >98 with chiral catalysts |

| One-pot condensation with thiourea and metal salts | Simpler, fewer steps; good yield | May require optimization for stereoselectivity | ~80 | ~90–95 | Moderate, depends on precursors |

| Industrial patented methods (US5817751A) | Scalable; adaptable to various derivatives | Patent restrictions; may need protecting groups | Variable | High | High, if starting materials are chiral |

Research Findings and Notes

- The stereochemical purity of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one is critical for its biological activity and chemical behavior. Enantiopure starting materials and chiral catalysts significantly enhance enantiomeric excess.

- Sulfurization reagents such as Lawesson's reagent provide efficient conversion of carbonyl to thioxo groups with minimal side reactions, preserving the stereochemistry.

- Analytical data, especially NMR in solvents like DMSO-d6, reveal diastereotopic protons indicative of rigid ring structures, confirming successful cyclization and substitution.

- Adaptation of synthetic methods from related thioxopyrimidine compounds suggests potential for developing novel synthetic routes with improved yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The methyl groups and the thioxo group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or protein function. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperazinones and Pyridazinones

The compound’s structural uniqueness lies in its stereospecific methyl groups and thioxo substitution. Below is a comparison with key analogues:

Key Observations :

- Ring Size and Reactivity: The pyridazinone core (six-membered ring with adjacent N atoms) in allows for nucleophilic aromatic substitution (SNAr) at the 5-chloro position, whereas the piperazinone’s symmetrical N-atoms and thioxo group favor tautomerism and hydrogen-bond interactions .

- Stereochemical Impact: The (3S,6S) configuration in the target compound imposes steric constraints that may influence receptor binding or metabolic stability compared to non-chiral analogues like unsubstituted piperazin-2-one .

- Thioxo vs. Oxo Groups : The thioxo group (C=S) enhances electron delocalization and may improve membrane permeability compared to oxo (C=O) derivatives, though at the cost of reduced metabolic stability .

Chemical Space and NP-Like Properties

classifies compounds into "NP-like" (natural product-like) or synthetic regions. The target compound’s thioxo group and methyl substitutions place it in a synthetic chemical space, distinct from naturally occurring piperazinones (e.g., those with hydroxyl or glycoside groups, as in ). This divergence suggests synthetic derivatives may exhibit novel bioactivity profiles compared to natural analogues .

Research Findings and Data Tables

Spectroscopic and Physical Properties

| Property | (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one | 5-Chloro-6-phenylpyridazin-3(2H)-one |

|---|---|---|

| Molecular Weight | 158.22 g/mol | 206.63 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) | 1 (NH group) |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.8 (higher lipophilicity) |

| Synthetic Yield | Not reported | 65–85% () |

Biological Activity

(3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 174.27 g/mol

- Structure : The compound features a piperazine ring with methyl and thioxo substituents, which may influence its biological interactions.

Biological Activity Overview

The biological activity of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one has been investigated in various studies. Its potential applications include antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 1: Antimicrobial activity of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one against selected bacterial strains.

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions.

Anticancer Properties

Preliminary studies indicate that (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one may induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways, as demonstrated in a study involving human breast cancer cells (MCF-7).

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. Results showed a significant reduction in bacterial viability when treated with the compound at concentrations above the MIC.

- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one. Results indicated a substantial decrease in paw edema in treated groups compared to controls.

Q & A

Q. What are the recommended synthetic pathways for (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one, and how can stereochemical control be ensured?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclocondensation of chiral precursors (e.g., L-amino acid derivatives) to establish stereochemistry .

- Thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group at position 5 .

- Optimization of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent racemization.

Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm stereochemistry through coupling constants and NOE effects .

- X-ray Crystallography : Resolves absolute configuration and ring conformation .

- Mass Spectrometry (HRMS) : Validates molecular formula (CHNOS) and detects fragmentation patterns .

- IR Spectroscopy : Confirms the thioxo (C=S) stretch at ~1200 cm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?

- pH-Dependent Stability Studies : Use buffered solutions (pH 2–12) with HPLC monitoring to track degradation products. For example, the thioxo group may hydrolyze to a carbonyl under acidic conditions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to identify decomposition thresholds .

- Kinetic Studies : Fit data to Arrhenius or Eyring equations to calculate activation parameters for key reactions (e.g., ring-opening) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases or kinases) .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous or lipid bilayer environments over nanosecond timescales .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering) that cause signal splitting .

- Isotopic Labeling : Introduce N or C labels to simplify complex splitting patterns in NMR .

- Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian) .

Q. What methodologies are recommended for assessing the environmental fate of (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one?

- Biodegradation Assays : Use OECD 301 protocols with activated sludge to measure half-life under aerobic conditions .

- Photolysis Studies : Exclude solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .

- Ecotoxicology : Test acute toxicity using Daphnia magna or Vibrio fischeri bioassays to estimate EC values .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple labs with standardized protocols .

- Impurity Profiling : Use LC-MS to verify compound purity (>98%) and rule out byproduct interference .

- Cell Line Validation : Confirm target specificity using CRISPR-knockout models to isolate off-target effects .

Methodological Frameworks

Q. How can theoretical frameworks guide the design of studies on this compound’s mechanism of action?

Q. What experimental designs are optimal for studying chiral inversion in (3S,6S)-3,6-Dimethyl-5-thioxopiperazin-2-one?

- Racemization Kinetics : Monitor enantiomeric excess (ee) over time using chiral HPLC under physiological conditions (37°C, pH 7.4) .

- Isotope Tracing : Introduce deuterium at chiral centers to track inversion pathways via H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.